molecular formula C20H20O7 B1230334 Haematoxylone, tetramethyl-

Haematoxylone, tetramethyl-

Cat. No.: B1230334
M. Wt: 372.4 g/mol
InChI Key: OAQFLNPTAZZENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-3804 is a member of methoxybenzenes.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

6,7,15,16-tetramethoxy-9-oxatricyclo[11.4.0.03,8]heptadeca-1(17),3(8),4,6,13,15-hexaene-2,11-dione

InChI

InChI=1S/C20H20O7/c1-23-15-6-5-13-18(22)14-9-17(25-3)16(24-2)8-11(14)7-12(21)10-27-19(13)20(15)26-4/h5-6,8-9H,7,10H2,1-4H3

InChI Key

OAQFLNPTAZZENS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3CC(=O)CO2)OC)OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3CC(=O)CO2)OC)OC)OC

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing tetramethyl haematoxylone derivatives in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation reactions using phenolic precursors (e.g., dimethyl-substituted phenols) with aldehydes or ketones under controlled acidic or basic conditions. For example, tetramethyl stilbene-based epoxy resins were synthesized via reactions between 2,6-dimethyl phenol and chloroacetone, followed by epoxidation . While haematoxylone derivatives may differ, analogous protocols emphasizing temperature control (80–120°C) and catalyst selection (e.g., sulfuric acid for cyclization) are critical. Post-synthesis purification via column chromatography or recrystallization is advised.

Q. Which spectroscopic techniques are most effective for characterizing tetramethyl haematoxylone’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming methyl group positions and aromatic substitution patterns. Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups (e.g., hydroxyl, carbonyl) critical to haematoxylone’s reactivity. Complementary techniques like High-Resolution Mass Spectrometry (HRMS) validate molecular weight, while thermal analysis (TGA/DSC) assesses stability .

Q. How should researchers prepare haematoxylone-based staining solutions for histological applications?

  • Methodological Answer : Dissolve tetramethyl haematoxylone powder in aqueous-alcoholic solvents (e.g., ethanol-water mixtures) with mordants like alum (aluminum potassium sulfate) to enhance dye binding. Adjust pH to 2.5–3.0 using acetic acid for optimal oxidation into hematein, the active staining agent. Filter the solution post-oxidation (e.g., via H₂O₂ exposure) to remove precipitates, ensuring long-term stability .

Advanced Research Questions

Q. How can researchers optimize the solubility of tetramethyl haematoxylone in aqueous solutions for in vitro assays?

  • Methodological Answer : Solubility challenges arise from the compound’s hydrophobic tetramethyl groups. Strategies include:

  • Derivatization : Introduce sulfonate or carboxylate groups via electrophilic substitution to enhance hydrophilicity.
  • Co-solvent systems : Use biocompatible co-solvents (e.g., DMSO ≤1% v/v) paired with buffered saline (PBS, pH 7.4).
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to form stable micelles .

Q. How should contradictions in reported thermal stability data for tetramethyl haematoxylone be resolved?

  • Methodological Answer : Discrepancies often stem from variations in synthesis routes or purity levels. Design a comparative study:

  • Standardized synthesis : Replicate protocols from conflicting studies under controlled conditions (e.g., inert atmosphere, identical heating rates).
  • Purity assessment : Use HPLC to quantify impurities (e.g., residual solvents, unreacted precursors) that may destabilize the compound.
  • Cross-validate : Compare TGA profiles across batches and correlate with structural data (XRD for crystallinity) .

Q. What experimental designs are suitable for analyzing tetramethyl haematoxylone’s interactions with biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with proteins (e.g., histones).
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, focusing on methyl group steric effects.
  • Competitive Assays : Compare haematoxylone’s binding against known ligands (e.g., hematoxylin) in fluorescence quenching experiments .

Data Analysis & Validation

Q. How can researchers differentiate artefactual results from true biological effects in tetramethyl haematoxylone cytotoxicity assays?

  • Methodological Answer :

  • Control experiments : Include solvent-only controls (e.g., ethanol) and parallel assays with structurally analogous compounds (e.g., hematoxylin).
  • Dose-response validation : Ensure linearity across concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3).
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What statistical approaches are recommended for analyzing variability in tetramethyl haematoxylone’s staining efficacy across tissue types?

  • Methodological Answer :

  • Multivariate ANOVA : Account for factors like tissue fixation time (e.g., 10% formalin-saline vs. Zenker’s fixative) and staining duration .
  • Machine Learning : Train classifiers (e.g., random forests) on digital histology images to quantify staining intensity and uniformity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haematoxylone, tetramethyl-
Reactant of Route 2
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Haematoxylone, tetramethyl-

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